Selective PBP2 Affinity of Quinoline-4,7-diol vs. Unsubstituted 4-Quinolone and 6-Hydroxy-4-Quinolone in E. coli Membrane Preparations
In a direct head-to-head comparison within a single study, quinoline-4,7-diol (compound 10) exhibited a Ki of 89 ± 3 µM against the essential high-molecular-mass E. coli PBP2 enzyme, whereas the unsubstituted 4-quinolone parent (compound 2) showed no detectable binding (NB at 1 mM) to any E. coli PBP. The 6-hydroxy-4-quinolone comparator (compound 4) bound more tightly to PBP2 (Ki = 26 ± 4 µM) and also to PBP1a/1b (Ki = 27 ± 4 µM) and PBP3 (Ki = 120 ± 80 µM), demonstrating that the 7-hydroxy substituent confers a narrower selectivity profile distinct from the 6-hydroxy isomer [1].
| Evidence Dimension | Binding affinity (Ki) for essential E. coli PBP2 enzyme |
|---|---|
| Target Compound Data | Ki = 89 ± 3 µM (quinoline-4,7-diol, compound 10) |
| Comparator Or Baseline | Unsubstituted 4-quinolone (compound 2): No binding (NB) at 1 mM; 6-hydroxy-4-quinolone (compound 4): Ki = 26 ± 4 µM |
| Quantified Difference | Quinoline-4,7-diol shows measurable PBP2 affinity vs. no binding for parent; ~3.4-fold weaker PBP2 affinity than the 6-hydroxy isomer |
| Conditions | E. coli MM 294 membrane preparations; bocillin FL competitive binding assay with gel electrophoresis detection; Ki values derived from fitting to single-site binding equation |
Why This Matters
The presence of measurable, selective PBP2 binding distinguishes quinoline-4,7-diol from the inactive parent scaffold and provides a defined, reproducible starting point for structure-based optimization of non-β-lactam PBP inhibitors, whereas the 6-hydroxy isomer, though more potent, exhibits broader PBP promiscuity that may complicate target deconvolution.
- [1] Shilabin, A.G.; Dzhekieva, L.; Misra, P.; Jayaram, B.; Pratt, R.F. 4-Quinolones as Noncovalent Inhibitors of High Molecular Mass Penicillin-Binding Proteins. ACS Med. Chem. Lett. 2012, 3 (7), 592–595. Table 1. DOI: 10.1021/ml3001006. View Source
